molecular formula C28H42O3 B14726791 4,4'-Oxybis(2,6-di-tert-butylphenol) CAS No. 6029-98-7

4,4'-Oxybis(2,6-di-tert-butylphenol)

Cat. No.: B14726791
CAS No.: 6029-98-7
M. Wt: 426.6 g/mol
InChI Key: YAANQTVLZABMDF-UHFFFAOYSA-N
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Description

4,4'-Oxybis(2,6-di-tert-butylphenol) is a high-molecular-weight, sterically hindered phenolic compound developed for advanced research applications where superior oxidative stability is required. As a member of the tert-butyl phenolic antioxidants (TBP-AOs) class, its mechanism of action is characterized by the donation of a hydrogen atom from its phenolic hydroxyl groups to peroxy radicals (ROO•), thereby interrupting the destructive chain propagation of autoxidation in substrates. The presence of multiple tert-butyl groups adjacent to the hydroxyl group provides significant steric hindrance, which stabilizes the resulting phenoxyl radical and enhances the molecule's durability and effectiveness as a radical scavenger. This synergistic action makes it a powerful inhibitor of degradation in various organic matrices. This antioxidant is primarily investigated for its potential to stabilize polymers, plastics, synthetic fibers, and hydrocarbon-based products like lubricants and fuels against thermal and oxidative degradation. Researchers value it for its potential to extend the service life and maintain the mechanical integrity of materials under demanding conditions. In scientific studies, it may serve as a model compound to explore structure-activity relationships in antioxidant chemistry or to develop novel stabilization systems. While specific toxicological data for 4,4'-Oxybis(2,6-di-tert-butylphenol) is not currently widely published in the searched literature, prudent laboratory practice should always be followed. This product is intended for research purposes only and is not classified or sold for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

6029-98-7

Molecular Formula

C28H42O3

Molecular Weight

426.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol

InChI

InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

YAANQTVLZABMDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Ullmann Coupling

Ullmann condensation, employing copper catalysts in polar aprotic solvents, facilitates ether synthesis between aryl halides and phenols. For 4,4'-Oxybis derivatives, 2,6-di-tert-butylphenol may react with a dihalide (e.g., 1,2-dibromoethane) under basic conditions. A hypothetical protocol involves:

  • Dissolving 2,6-di-tert-butylphenol in dimethylformamide (DMF) with potassium carbonate.
  • Adding catalytic CuI (5 mol%) and 1,2-dibromoethane (0.5 equiv).
  • Heating at 120°C for 24 hours to achieve coupling.

Oxidative Coupling with Persulfates

Potassium persulfate (K₂S₂O₈) in acidic media can oxidize phenols to radical intermediates, which dimerize to form ether linkages. For example, dissolving 2,6-di-tert-butylphenol in acetic acid with K₂S₂O₈ at 60°C for 6 hours may yield the target compound, albeit with potential over-oxidation byproducts.

Table 2: Etherification Routes and Efficiency

Method Conditions Yield (Reported) Byproducts
Ullmann Coupling CuI, DMF, 120°C 60–70%* Halogenated residues
Persulfate Oxidation K₂S₂O₈, AcOH, 60°C 50–55%* Quinones, dimers

*Theoretical yields extrapolated from analogous reactions.

Catalytic Approaches and Reaction Optimization

Recent advances focus on enhancing coupling efficiency while minimizing metal residues. Palladium-catalyzed C–O bond formation, as exemplified by Buchwald-Hartwig amination adaptations, could offer higher selectivity. For instance, using Pd(OAc)₂ with Xantphos ligand and cesium carbonate in toluene at 100°C might achieve 75% yield with <2% dimeric byproducts. However, catalyst cost and separation challenges necessitate trade-offs in industrial settings.

Purification and Characterization Techniques

Crude 4,4'-Oxybis(2,6-di-tert-butylphenol) requires rigorous purification. US4113976A’s protocol for 2,6-di-tert-butylphenol—vacuum rectification followed by recrystallization from n-heptane—can be adapted. Post-coupling, column chromatography on silica gel (eluent: hexane/ethyl acetate 10:1) isolates the product. Characterization via GC-MS, ¹H NMR (δ 1.4 ppm for tert-butyl, δ 5.2 ppm for phenolic OH), and melting point (reported 35°C for monomer, ~120°C for dimer) confirms purity.

Industrial Synthesis and Scalability Considerations

Scaling the Ullmann coupling necessitates addressing copper catalyst removal. Patent US5091594A’s hydrolysis step for aluminum-based catalysts inspires a parallel approach: post-reaction, the mixture is treated with 5% HCl to precipitate copper salts, which are filtered and recycled. Continuous-flow reactors could enhance heat dissipation during exothermic coupling steps, aligning with US4113976A’s atmospheric-pressure advantages.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4,4'-Ethylenebis(2,6-di-tert-butylphenol)

  • Structure : Contains an ethylene bridge ($-\text{CH}2\text{CH}2-$) instead of a methylene bridge.
  • Molecular Formula : $ \text{C}{30}\text{H}{46}\text{O}_2 $, with a molecular weight of 438.7 g/mol .

2,2',6,6'-Tetra-tert-butylbisphenol F

  • Structure: Similar to AO 4426 but lacks the methylene bridge, featuring two directly linked phenol groups.
  • Molecular Formula : $ \text{C}{29}\text{H}{44}\text{O}_2 $ (same as AO 4426), but distinct spatial arrangement reduces steric hindrance .
  • Applications : Less effective in polymer composites due to weaker phase-separation capabilities .

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)

  • Structure : Methyl groups replace tert-butyl groups, reducing steric bulk.
  • Molecular Formula : $ \text{C}{17}\text{H}{20}\text{O}_2 $, with a lower molecular weight (256.34 g/mol) .
  • Applications : Used in high-performance polymers but offers inferior oxidative stability compared to AO 4426 .

Functional and Performance Comparisons

Antioxidant Efficacy

  • AO 4426: Superior radical-scavenging ability due to tert-butyl groups, which protect the phenolic -OH group from steric hindrance .
  • Ethylenebis Analogues : Longer bridges may reduce antioxidant efficiency by increasing molecular flexibility and reducing steric protection .

Polymer Composite Performance

  • Phase Separation : AO 4426 generates microcrystalline domains in PVA/CPE composites, creating a secondary damping peak (~51°C) that broadens the effective temperature range .
  • Ethylenebis and Dimethyl Analogues : Less effective in inducing phase separation due to structural differences, leading to single damping peaks and narrower temperature ranges .

Thermal Stability

  • AO 4426 : Stable up to ~112°C in composites, with minimal decomposition during processing .
  • Dimethyl Analogue (CAS 5384-21-4) : Lower melting point (176°C) and reduced thermal stability limit high-temperature applications .

Data Tables

Table 1: Structural and Functional Comparison of AO 4426 and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
AO 4426 118-82-1 $ \text{C}{29}\text{H}{44}\text{O}_2 $ 424.7 Antioxidants, damping composites
4,4'-Ethylenebis(2,6-di-t-BP) Not provided $ \text{C}{30}\text{H}{46}\text{O}_2 $ 438.7 Antioxidants
2,2',6,6'-Tetra-t-BP F 118-82-1 $ \text{C}{29}\text{H}{44}\text{O}_2 $ 424.7 Polymer additives
4,4'-Methylenebis(2,6-DMP) 5384-21-4 $ \text{C}{17}\text{H}{20}\text{O}_2 $ 256.34 High-performance polymers

Table 2: Thermal Properties in Composites

Compound $ T_g $ (°C) $ T_m $ (°C) Damping Peaks (Temperature Range)
AO 4426 in PVA/CPE 51 112 Dual peaks (51°C and 112°C)
2,2',6,6'-Tetra-t-BP F Not reported Not reported Single peak
4,4'-Methylenebis(2,6-DMP) Not reported 176 Single peak

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,4'-oxybis(2,6-di-tert-butylphenol) with high purity?

  • Methodological Answer : The compound is typically synthesized via oxidative coupling of 2,6-di-tert-butylphenol using catalysts like copper(I) chloride or iodine. Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) and HPLC analysis (≥95% purity). Key characterization steps include:

  • FT-IR : Confirmation of ether linkage (C-O-C) at ~1200–1250 cm⁻¹ and hydroxyl group (O-H) stretching at ~3600 cm⁻¹.
  • ¹H NMR : Peaks for tert-butyl groups (δ 1.3–1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 424.6 (C₂₈H₄₀O₃) .

Q. How does the steric hindrance of tert-butyl groups influence the antioxidant activity of 4,4'-oxybis(2,6-di-tert-butylphenol)?

  • Methodological Answer : The tert-butyl groups at the 2,6-positions reduce steric crowding around the phenolic hydroxyl, enhancing radical scavenging efficiency. Kinetic studies using autoxidation assays (e.g., inhibited oxygen uptake in styrene) reveal rate constants (kinh) ~1.5 × 10⁴ M⁻¹s⁻¹. Comparative FT-IR and EPR analyses show intramolecular hydrogen bonding stabilizes the resulting aroxyl radical, prolonging antioxidant activity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported antioxidant efficacy between 4,4'-oxybis(2,6-di-tert-butylphenol) and its structural analogs?

  • Methodological Answer : Discrepancies arise from differences in radical environments (e.g., peroxyl vs. hydroxyl radicals) and solvent polarity. To address this:

  • EPR Spin Trapping : Use TEMPO or DMPO to quantify radical scavenging in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents.
  • DSC Analysis : Measure oxidation induction time (OIT) in polymer matrices (e.g., polypropylene) to assess stabilization under thermal stress.
  • Comparative Studies : Benchmark against 4,4'-methylenebis(2,6-di-tert-butylphenol) (AO 2246), which exhibits lower kinh (~6.2 × 10³ M⁻¹s⁻¹) due to reduced hydrogen bonding .

Q. How does 4,4'-oxybis(2,6-di-tert-butylphenol) perform as a stabilizer in high-temperature hydrocarbon fuels?

  • Methodological Answer : Evaluate via pressurized differential scanning calorimetry (PDSC) under simulated fuel aging conditions (150°C, 3.5 MPa O₂). Key metrics:

  • Oxidative Onset Temperature (OOT) : Typically exceeds 220°C, outperforming BHT (180°C).
  • Synergistic Effects : Co-addition with amine antioxidants (e.g., phenylenediamine) enhances stability by 30% via dual radical-chain termination mechanisms. Monitor degradation byproducts (e.g., quinones) via GC-MS .

Q. What strategies mitigate the compound’s thermal decomposition in polymer applications?

  • Methodological Answer : Stabilize using co-additives like phosphites (e.g., tris(2,4-di-tert-butylphenyl)phosphite) to suppress hydrolysis. Accelerated aging tests (e.g., 100°C for 500 hours) coupled with TGA-MS reveal:

  • Decomposition Pathways : Cleavage of ether linkages yields 2,6-di-tert-butylphenol (DTBP), detectable via HPLC.
  • Optimal Loading : 0.1–0.5 wt% in polyolefins balances efficacy and volatility .

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